molecular formula C15H16N4O2 B2359627 5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile CAS No. 2305473-93-0

5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile

Cat. No.: B2359627
CAS No.: 2305473-93-0
M. Wt: 284.319
InChI Key: JKYVHRORHUDOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile is a complex organic compound with the molecular formula C15H16N4O2 It is characterized by the presence of a nitro group, a diazepane ring, and a prop-2-ynyl substituent

Properties

IUPAC Name

5-nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-6-17-7-3-8-18(10-9-17)15-5-4-14(19(20)21)11-13(15)12-16/h1,4-5,11H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYVHRORHUDOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of n-(prop-2-yn-1-yl) derivatives with appropriate reagents under controlled conditions . The reaction mixture is processed, and the organic solvent is removed under reduced pressure. The residue is then dissolved in dry ether, and gaseous hydrochloric acid is passed through to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diazepane ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 5-Nitro-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)benzonitrile derivatives

Uniqueness

This compound is unique due to the combination of its nitro group, diazepane ring, and prop-2-ynyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.